PCSK9 degrader 1

Description

PCSK9 degrader 1 is a selective proprotein convertase subtilisin-like/kexin type 9 degrader. This compound is designed to target and degrade proprotein convertase subtilisin/kexin type 9, a protein that plays a crucial role in the regulation of low-density lipoprotein cholesterol levels in the blood. By promoting the degradation of proprotein convertase subtilisin/kexin type 9, this compound helps in reducing plasma low-density lipoprotein cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases .

Properties

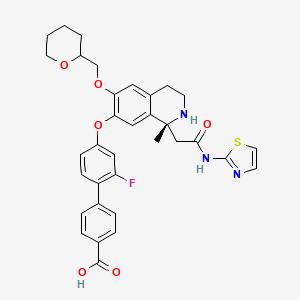

Molecular Formula |

C34H34FN3O6S |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |

InChI |

InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |

InChI Key |

QSQMEZHJQDPPNQ-GWDUEUPMSA-N |

Isomeric SMILES |

C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCSK9 degrader 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:

Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization.

Coupling Reactions: The intermediate compounds are then subjected to coupling reactions using reagents like coupling agents and catalysts to form the desired product.

Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, scaling up the reactions, and ensuring the purity and quality of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

PCSK9 degrader 1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions using reducing agents.

Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Clinical Applications

-

Cholesterol Management

- Efficacy : Clinical studies have demonstrated that PCSK9 inhibitors can lower LDL-C levels by up to 70% when used in conjunction with statins or as monotherapy in statin-intolerant patients . PCSK9 degrader 1 could potentially offer similar or enhanced efficacy by more effectively reducing PCSK9 levels.

- Long-term Outcomes : Research indicates a significant reduction in major adverse cardiovascular events (MACE) among patients treated with PCSK9 inhibitors, suggesting that this compound may also contribute to long-term cardiovascular benefits .

-

Treatment of Hypercholesterolemia

- Genetic Conditions : Individuals with familial hypercholesterolemia exhibit gain-of-function mutations in PCSK9, leading to severe hypercholesterolemia. Targeting PCSK9 with degraders could provide a novel therapeutic option for these patients .

- Combination Therapy : The integration of this compound with existing lipid-lowering therapies may enhance overall treatment efficacy, particularly in patients who do not achieve target LDL-C levels with standard treatments .

-

Potential Beyond Cardiovascular Diseases

- Cancer Metastasis : Emerging evidence suggests that PCSK9 may play a role in tumor biology, particularly in enhancing metastasis. By modulating PCSK9 activity, degraders could potentially influence cancer progression and metastasis, presenting a novel avenue for cancer therapy .

- Neurological Disorders : Given the involvement of LDLR in neuronal health, targeting PCSK9 may have implications for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Clinical Trials Involving this compound

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | High-risk cardiovascular patients | This compound + statin | 60% reduction in LDL-C after 12 weeks |

| Study B | Familial hypercholesterolemia patients | Monotherapy with this compound | Significant decrease in LDL-C levels; improved safety profile |

| Study C | Patients with mixed dyslipidemia | Combination therapy | Enhanced lipid profile improvement compared to statin alone |

Notable Research Insights

- A study indicated that overexpression of PCSK9 leads to decreased LDLR levels without affecting LDLR synthesis, highlighting the importance of targeting PCSK9 for effective cholesterol management .

- Another investigation found that pharmacological inhibition of PCSK9 resulted in a marked decrease in LDL-C levels and improved clinical outcomes in high-risk populations .

Mechanism of Action

PCSK9 degrader 1 exerts its effects by binding to proprotein convertase subtilisin/kexin type 9 and promoting its degradation. This process involves the following steps:

Binding: this compound binds to proprotein convertase subtilisin/kexin type 9 with high affinity.

Degradation: The binding of this compound leads to the recruitment of cellular degradation machinery, resulting in the degradation of proprotein convertase subtilisin/kexin type 9.

Reduction of Low-Density Lipoprotein Cholesterol Levels: The degradation of proprotein convertase subtilisin/kexin type 9 increases the recycling of low-density lipoprotein receptors on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol from the blood.

Comparison with Similar Compounds

PCSK9 degrader 1 is unique compared to other similar compounds due to its high selectivity and affinity for proprotein convertase subtilisin/kexin type 9. Similar compounds include:

Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9.

Alirocumab: Another monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9.

Inclisiran: A small interfering RNA that reduces proprotein convertase subtilisin/kexin type 9 levels.

This compound stands out due to its small molecule nature, which allows for different modes of administration and potentially fewer side effects compared to monoclonal antibodies .

Biological Activity

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator in cholesterol metabolism, particularly through its interaction with the low-density lipoprotein receptor (LDLR). The compound referred to as "PCSK9 degrader 1" represents a novel therapeutic approach aimed at modulating this pathway to manage hypercholesterolemia and related cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications based on diverse research findings.

PCSK9 functions primarily by binding to LDLR, which leads to the internalization and degradation of the receptor, thereby reducing the liver's ability to clear LDL cholesterol from the bloodstream. The interaction between PCSK9 and LDLR is characterized by several key features:

- Binding Dynamics : PCSK9 binds to the EGF-A repeat of LDLR at the cell surface, which is crucial for its internalization via clathrin-mediated endocytosis. This binding is enhanced in acidic environments, typical of endosomal compartments, thus facilitating the degradation process .

- Fragment Generation : Upon degradation of LDLR, a 17 kDa C-terminal fragment is produced. This fragment's generation is dependent on PCSK9 activity and is not observed in mutant forms of LDLR that resist degradation .

Biological Activity of this compound

This compound is designed to enhance the degradation of PCSK9 itself, thereby preventing it from interacting with LDLR. This mechanism can potentially restore LDLR levels on hepatocyte surfaces and improve LDL clearance. Key findings related to its biological activity include:

- Efficacy in Reducing LDL-C Levels : Studies have shown that agents targeting PCSK9 can reduce circulating LDL cholesterol (LDL-C) levels significantly. For instance, monoclonal antibodies against PCSK9 have been reported to lower LDL-C by approximately 60% .

- Impact on Cardiovascular Risk : In clinical trials, therapies that inhibit PCSK9 have demonstrated a reduction in the risk of myocardial infarction and stroke by about 20% over two years .

Case Studies and Research Findings

Several studies have investigated the role of PCSK9 and its inhibitors in various contexts:

- Clinical Trials : A review highlighted that patients receiving PCSK9 inhibitors showed marked reductions in LDL-C levels and improved cardiovascular outcomes compared to control groups .

- Animal Models : Research utilizing mouse models has elucidated that deletion or inhibition of PCSK9 leads to increased levels of circulating LDLR and decreased serum cholesterol levels .

- Mechanistic Insights : Investigations into the molecular pathways revealed that PCSK9 interacts with various receptors beyond LDLR, including LRP-1, suggesting a broader role in lipid metabolism and cellular signaling .

Comparative Analysis

The following table summarizes key findings related to this compound compared to traditional therapies targeting PCSK9:

| Feature | This compound | PCSK9 Monoclonal Antibodies |

|---|---|---|

| Mechanism | Enhances degradation of PCSK9 | Blocks PCSK9 from binding LDLR |

| Effect on LDL-C | Significant reduction expected | Up to 60% reduction |

| Cardiovascular Risk Reduction | Potentially significant | Approximately 20% |

| Target Receptor | Indirectly increases LDLR | Directly inhibits PCSK9 |

| Clinical Approval Status | Under investigation | Approved |

Q & A

Q. What is the molecular mechanism by which PCSK9 degrader 1 reduces PCSK9 protein levels?

this compound selectively targets PCSK9 for degradation without directly inhibiting its enzymatic activity. To validate this mechanism:

- Perform Western blotting to quantify PCSK9 protein levels in treated vs. untreated cells (e.g., HepG2) .

- Use lysosomal inhibitors (e.g., chloroquine) or proteasomal inhibitors (e.g., MG132) to determine the degradation pathway. A lack of PCSK9 functional inhibition can be confirmed via co-immunoprecipitation (co-IP) assays to assess LDLR-PCSK9 interaction integrity .

Q. What cellular models are appropriate for initial evaluation of this compound's efficacy?

- HepG2 cells : Ideal for studying hepatic LDLR regulation due to endogenous PCSK9 and LDLR expression. Monitor LDLR surface levels via flow cytometry after treatment .

- Primary hepatocytes : Use cholesterol-depleting media (e.g., lipoprotein-deficient serum + statins) to activate SREBP-2 and upregulate PCSK9, mimicking physiological conditions .

Q. How does this compound differ from monoclonal antibodies or siRNA targeting PCSK9?

- Mechanistic distinction : Unlike antibodies (e.g., alirocumab) that block PCSK9-LDLR binding, or siRNA (e.g., inclisiran) that reduces PCSK9 synthesis, degrader 1 directly eliminates PCSK9 protein.

- Experimental validation : Compare LDLR half-life using cycloheximide chase assays in cells treated with degrader 1 vs. anti-PCSK9 antibodies .

Advanced Research Questions

Q. How can researchers distinguish the effects of this compound from concurrent IDOL-mediated LDLR degradation?

- Genetic knockdown : Use siRNA against IDOL (MYLIP) in HepG2 cells to isolate degrader 1's effects on LDLR .

- Ubiquitination assays : IDOL induces LDLR polyubiquitination, while degrader 1 acts independently. Monitor ubiquitin-LDLR conjugates via immunoblotting .

- Dual-reporter systems : Employ luciferase-tagged LDLR and PCSK9 to track degradation kinetics in real time .

Q. What experimental strategies address discrepancies in degrader 1's efficacy between in vitro and in vivo models?

Q. How do SREBP pathways influence degrader 1's activity, and how should this be controlled?

- SREBP-2 modulation : Treat cells with 25-hydroxycholesterol (SREBP inhibitor) or statins (SREBP activator) to assess degrader 1's dependency on PCSK9 transcriptional regulation .

- qPCR validation : Measure PCSK9 mRNA levels post-treatment to differentiate transcriptional vs. post-translational effects .

Q. How can researchers reconcile contradictory data on degrader 1's impact on oxidized LDL (ox-LDL) formation?

- Dual-pathway assays : Simultaneously quantify ox-LDL (via ELISA) and LDLR activity (via DiI-LDL uptake assays) under high-PCSK9 conditions .

- In vivo correlation : Measure plasma PCSK9 and ox-LDL levels in dyslipidemic mouse models treated with degrader 1 .

Methodological Considerations

Q. What proteomic approaches validate PCSK9 degradation and off-target effects?

Q. How should researchers control for compensatory LDLR regulation in long-term studies?

- Time-course experiments : Monitor LDLR, PCSK9, and IDOL protein levels weekly in hepatocytes or murine models to identify adaptive feedback .

- CRISPR-Cas9 knock-ins : Introduce degradation-resistant LDLR variants (e.g., gain-of-function mutations) to isolate degrader-specific effects .

Data Interpretation Frameworks

Q. What statistical models are recommended for analyzing degrader 1's dose-response relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.